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molecular formula C6H5ClINO B8368705 (5-Chloro-6-iodo-3-pyridinyl)methanol

(5-Chloro-6-iodo-3-pyridinyl)methanol

Cat. No. B8368705
M. Wt: 269.47 g/mol
InChI Key: MVWHXUWLRUYPAW-UHFFFAOYSA-N
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Patent
US08097628B2

Procedure details

DIBAL-H (3.37 ml, 3.37 mmol) was slowly added to a solution of ethyl 5-chloro-6-iodo-3-pyridinecarboxylate (500 mg, 1.605 mmol) in THF (10 ml) at −78° C. The solution turned yellow and was stirred at that temperature for 3 h and then still in the dry-ice bath allowed to slowly attain room temperature overnight. Next morning, TLC showed starting material remaining. The solution was cooled to −78° C. and DIBAL-H (3.37 ml, 3.37 mmol) was added. 3 h later it was allowed to warm to room temperature and after 2 h starting material was still observed. More DIBAL-H (6.74 ml) was added and the solution stirred at room temperature overnight. Full conversion was observed. Saturated, aqueous NaK-tartrate solution and EtOAc were added. Extraction, drying (MgSO4), filtration, and concentration afforded (5-chloro-6-iodo-3-pyridinyl)methanol (393 mg, 91%) as a brown solid pure enough to be used in the next step.
Quantity
3.37 mL
Type
reactant
Reaction Step One
Name
ethyl 5-chloro-6-iodo-3-pyridinecarboxylate
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.37 mL
Type
reactant
Reaction Step Three
Quantity
6.74 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C[AlH]CC(C)C)C.[Cl:10][C:11]1[CH:12]=[C:13]([C:18](OCC)=[O:19])[CH:14]=[N:15][C:16]=1[I:17].C(=O)=O.C(C(C(C([O-])=O)O)O)([O-])=O>C1COCC1.CCOC(C)=O>[Cl:10][C:11]1[CH:12]=[C:13]([CH2:18][OH:19])[CH:14]=[N:15][C:16]=1[I:17]

Inputs

Step One
Name
Quantity
3.37 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
ethyl 5-chloro-6-iodo-3-pyridinecarboxylate
Quantity
500 mg
Type
reactant
Smiles
ClC=1C=C(C=NC1I)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
3.37 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Four
Name
Quantity
6.74 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was stirred at that temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
allowed to slowly attain room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
3 h later it
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature and after 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
the solution stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
drying
FILTRATION
Type
FILTRATION
Details
(MgSO4), filtration, and concentration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C=NC1I)CO
Measurements
Type Value Analysis
AMOUNT: MASS 393 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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